3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Overview
Description
3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the benzimidazole ring, which is further connected to a pyridinone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.
Formation of Pyridinone Moiety: The final step involves the formation of the pyridinone ring through a cyclization reaction, which can be achieved using various cyclizing agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, acids, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- 3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- 3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Uniqueness
The uniqueness of 3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone lies in its specific substitution pattern and the presence of the fluorobenzyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds and a valuable subject of study in various research fields.
Properties
IUPAC Name |
3-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-14-6-3-5-13(11-14)12-23-17-9-2-1-8-16(17)22-18(23)15-7-4-10-21-19(15)24/h1-11H,12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWRAVWXWKKNRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)C4=CC=CNC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332132 | |
Record name | 3-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666045 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861212-04-6 | |
Record name | 3-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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